molecular formula C13H17NO3 B13166979 N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

Cat. No.: B13166979
M. Wt: 235.28 g/mol
InChI Key: WTJHBOHISZBABI-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, featuring a cyclopropylmethyl group and a phenoxyacetamide moiety, contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(hydroxymethyl)phenol with chloroacetic acid or its derivatives under basic conditions to form 2-(hydroxymethyl)phenoxyacetic acid.

    Amidation Reaction: The phenoxyacetic acid derivative is then reacted with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)phenoxyacetamide.

    Reduction: Formation of N-(cyclopropylmethyl)-2-[2-(aminomethyl)phenoxy]acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The cyclopropylmethyl group and phenoxyacetamide moiety may play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]ethanamide
  • N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]propionamide

Uniqueness

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyclopropylmethyl group can influence the compound’s steric and electronic properties, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide

InChI

InChI=1S/C13H17NO3/c15-8-11-3-1-2-4-12(11)17-9-13(16)14-7-10-5-6-10/h1-4,10,15H,5-9H2,(H,14,16)

InChI Key

WTJHBOHISZBABI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)COC2=CC=CC=C2CO

Origin of Product

United States

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